METHYL 3-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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Overview
Description
Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Thiophene Derivative Formation: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The quinoline and thiophene derivatives are then coupled using a carbonylation reaction, often facilitated by palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The quinoline and thiophene moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate: Similar compounds include other quinoline-thiophene derivatives, such as
Uniqueness
What sets methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate apart is its specific combination of quinoline and thiophene rings, which imparts unique electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)18-15(8-10-27-18)22-19(23)13-11-16(17-7-4-9-26-17)21-14-6-3-2-5-12(13)14/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSRNCZQRYIUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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